molecular formula C16H17N2O2+ B12327704 2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol

2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol

Cat. No.: B12327704
M. Wt: 269.32 g/mol
InChI Key: BXEHMLHQGIOGRJ-UHFFFAOYSA-O
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Description

2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol is a complex organic compound that features a benzimidazole ring substituted with dimethyl groups and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The separation and purification steps often involve washing with hexane and water to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and benzimidazole sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the benzimidazole or phenol rings.

Scientific Research Applications

2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol involves its interaction with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The presence of the benzimidazole ring allows it to mimic natural nucleotides, potentially interfering with DNA or RNA processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol is unique due to the combination of the benzimidazole ring with the phenol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17N2O2+

Molecular Weight

269.32 g/mol

IUPAC Name

2-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol

InChI

InChI=1S/C16H16N2O2/c1-17-12-7-3-4-8-13(12)18(2)16(17)11-20-15-10-6-5-9-14(15)19/h3-10H,11H2,1-2H3/p+1

InChI Key

BXEHMLHQGIOGRJ-UHFFFAOYSA-O

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3O)C

Origin of Product

United States

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